molecular formula C8H2F2O3 B3323605 4,6-Difluoroisobenzofuran-1,3-dione CAS No. 165730-63-2

4,6-Difluoroisobenzofuran-1,3-dione

Cat. No. B3323605
CAS RN: 165730-63-2
M. Wt: 184.1 g/mol
InChI Key: CGTFOMPLCRVYLE-UHFFFAOYSA-N
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Description

4,6-Difluoroisobenzofuran-1,3-dione, commonly referred to as DFO, is a heterocyclic compound that has been widely studied in the scientific research community due to its unique properties and potential applications. DFO is a highly reactive molecule that is used in a variety of synthetic and medicinal chemistry applications, including the synthesis of other compounds, drug discovery, and biochemistry.

Scientific Research Applications

DFO has been used in a variety of scientific research applications, including synthetic chemistry, drug discovery, and biochemistry. In synthetic chemistry, DFO is used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and natural products. In drug discovery, DFO has been used in the synthesis of potential therapeutic agents, such as antifungal and antibacterial agents. In biochemistry, DFO has been used in the synthesis of a variety of enzymes, including proteases, lipases, and oxidases.

Mechanism of Action

The mechanism of action of DFO is not fully understood. However, it is believed that DFO acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds and other heterocyclic compounds. This reaction forms a covalent bond between the two molecules and produces a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFO are not fully understood. However, it is believed that DFO may have a number of effects on the body, including anti-inflammatory, antioxidant, and antifungal effects. Additionally, DFO may have a role in the regulation of gene expression, as well as the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using DFO in laboratory experiments include its high reactivity, its ability to form covalent bonds with electrophiles, and its low toxicity. Additionally, DFO is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using DFO in laboratory experiments is its instability and tendency to degrade over time.

Future Directions

Given the potential applications of DFO in synthetic chemistry, drug discovery, and biochemistry, there are a number of possible future directions for DFO research. These include the development of new synthetic methods for the synthesis of DFO, the development of new therapeutic agents derived from DFO, and the exploration of the biochemical and physiological effects of DFO on the body. Additionally, further research into the mechanism of action of DFO and its potential applications in gene expression and cell signaling pathways could provide valuable insights into the potential therapeutic applications of DFO.

properties

IUPAC Name

4,6-difluoro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTFOMPLCRVYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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